Tos-PEG10-CH2CH2COOtBu

Description

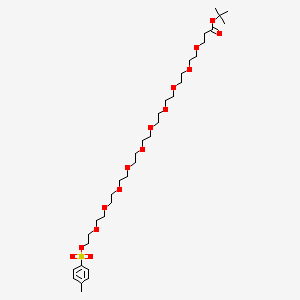

Tos-PEG10-CH2CH2COOtBu is a polyethylene glycol (PEG)-based compound featuring a tosyl (p-toluenesulfonyl) group at one terminus, a 10-unit PEG chain, and a tert-butyl ester group at the other end. This structure confers unique chemical reactivity and solubility properties, making it a critical reagent in bioconjugation and PROTAC (PROteolysis-Targeting Chimera) synthesis. The tosyl group acts as a robust leaving group, enabling nucleophilic substitution reactions with amines, thiols, or other nucleophiles, while the tert-butyl ester provides stability under acidic conditions and can be hydrolyzed to a carboxylic acid for further functionalization .

For example, Tos-PEG6-CH2CO2tBu (CAS 1949793-62-7) has a molecular weight (MW) of 506.61 g/mol and is soluble in organic solvents like dichloromethane and dimethylformamide . By extrapolation, this compound likely has a higher MW (estimated >600 g/mol) and enhanced hydrophilicity due to its longer PEG chain, which improves aqueous solubility compared to shorter PEG analogs.

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H60O15S/c1-31-5-7-32(8-6-31)50(36,37)48-30-29-47-28-27-46-26-25-45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-10-9-33(35)49-34(2,3)4/h5-8H,9-30H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQYXBIICKANBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H60O15S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tos-PEG10-CH2CH2COOtBu involves multiple steps. One common method includes the reaction of polyethylene glycol (PEG) with tosyl chloride to form the tosylated PEG intermediate. This intermediate is then reacted with tert-butyl bromoacetate to yield the final product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Tos-PEG10-CH2CH2COOtBu undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be substituted with other nucleophiles.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

Major Products Formed:

Substitution Reactions: The major products are the substituted PEG derivatives.

Hydrolysis: The major product is the carboxylic acid derivative of PEG.

Scientific Research Applications

Although comprehensive data tables and well-documented case studies regarding the applications of "Tos-PEG10-CH2CH2COOtBu" are not available in the search results, some applications of related compounds and information can be gathered.

PEG Azide Linkers

- Bioconjugation and Click Chemistry: PEG azide linkers, which contain an azide functional group, are essential for bioconjugation and click chemistry applications .

Phenolic-Enabled Nanotechnology (PEN)

- Biomedical Applications: Phenolic compounds have versatile reactivity and relative biocompatibility, which has catalyzed research in phenolic-enabled nanotechnology for biomedical applications . This includes particle engineering and the bottom-up synthesis of nanohybrid materials .

- Applications of PEN: PEN is used in biosensing, bioimaging, and disease treatment . It can also be used to synthesize high-quality products with controllable size, shape, composition, surface chemistry, and function .

Hyaluronic Acid (HA)

- Wide Range of Applications: HA applications range from cosmetic formulations to viscosurgery, ophthalmology, orthopedic surgery, rheumatology, tissue regeneration, and targeted cancer therapy .

- Molecular Weight-Dependent Bioactivity: The specific bioactivity of HA depends on its molecular weight (MW) .

- Combination with Other Materials: HA is often combined with other bioactive ingredients or materials for applications like facial volume restoration, osteoarthritis treatment, cosmetic medicine, nasolabial fold reduction, and cancer treatment .

- Specific Applications of Different MW HA:

- HMW HA: Key component of synovial fluid and essential as a joint lubricant .

- MMW and LMW HA: Stimulate the synthesis of heat-shock proteins, exhibiting proangiogenic, antiapoptotic, and immunostimulatory properties .

- LMW HA: Used in topical cosmetic applications and plastic surgery for tissue hydration and healing; it can penetrate the stratum corneum of skin tissue .

UBQLN2 and PEG10

- UBQLN2 Regulates PEG10: UBQLN2 regulates the gag-pol retrotransposon 'paternally expressed gene 10 (PEG10)' in human cells and tissues .

- Mutations in UBQLN2: Mutations in UBQLN2 can lead to fALS and cause a loss of degradative function as well as a toxic gain of function by promoting misfolded UBQLN2 self-assembly .

- PEG10 PPR Region: The PEG10 PPR is a necessary region for Ubiquilin-dependent restriction and contributes to PEG10’s ability to evade traditional proteasomal degradation pathways .

Mechanism of Action

The mechanism of action of Tos-PEG10-CH2CH2COOtBu involves its role as a linker in antibody-drug conjugates. The compound facilitates the attachment of a drug molecule to an antibody, allowing for targeted delivery to specific cells. The molecular targets and pathways involved depend on the specific drug and antibody used in the conjugate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The key differentiating factors among PEG-based compounds include PEG chain length, terminal functional groups, and application-specific reactivity. Below is a comparative analysis of Tos-PEG10-CH2CH2COOtBu and related analogs:

Key Observations:

- PEG Chain Length : Longer PEG chains (e.g., PEG10 vs. PEG6) enhance hydrophilicity and solubility in aqueous media, which is critical for in vivo applications. However, longer chains may reduce cell membrane permeability, impacting drug delivery efficiency .

- Terminal Groups :

- Tosyl Group : Enables nucleophilic substitution reactions, making this compound ideal for covalent bonding with amines or thiols in proteins or small molecules .

- Hydroxyl Group : HO-PEG10-CH2COOtBu is less reactive than Tos-PEG analogs but serves as a precursor for further derivatization (e.g., activation with NHS esters) .

- Amine Group : NH2-PEG-CH2COOtBu facilitates direct amide bond formation, bypassing the need for activating agents .

Biological Activity

Tos-PEG10-CH2CH2COOtBu, also known as Tosylated Polyethylene Glycol (PEG) derivative, is a compound that integrates the properties of polyethylene glycol (PEG) with a tosyl group, which enhances its biological activity and utility in various applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its unique structure, which combines a PEG moiety with a tosyl group. The molecular formula is C32H50O14S2, and it has a molecular weight of 722.86. The presence of the tosyl group provides reactive sites for further chemical modifications, making it versatile in biochemical applications.

Mechanisms of Biological Activity

1. Drug Delivery Systems:

this compound is primarily utilized in drug delivery systems due to its ability to enhance solubility and stability of therapeutic agents. The PEG portion increases the hydrophilicity of the compound, allowing for improved bioavailability and prolonged circulation time in the bloodstream. This modification reduces immunogenicity and protects drugs from enzymatic degradation .

2. Enzyme Inhibition:

Research indicates that compounds similar to Tos-PEG derivatives can inhibit specific enzymes by binding to their active sites or allosteric sites. This interaction can modulate metabolic pathways, impacting cellular processes such as proliferation and apoptosis.

3. Cell Penetration:

The amphiphilic nature of Tos-PEG10 allows it to facilitate cell membrane penetration, enhancing the uptake of conjugated drugs into target cells. This property is particularly beneficial in cancer therapy, where targeted delivery to tumor cells is crucial for efficacy .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A study explored the use of Tos-PEG derivatives in delivering chemotherapeutic agents to colon cancer cells. The results demonstrated that the PEGylated compounds exhibited significant antitumor activity while minimizing systemic toxicity. The enhanced cellular uptake was attributed to the PEG's hydrophilic nature, which improved solubility and facilitated penetration through cellular membranes .

Research on Enzyme Interactions

Another investigation focused on the interaction between Tos-PEG derivatives and acetylcholinesterase (AChE). The findings revealed that these compounds could inhibit AChE activity, leading to increased levels of acetylcholine in neuronal cells. This mechanism suggests potential applications in treating neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.